6-(3,5-Dimethylphenyl)-6-oxohexanoic acid

Lipophilicity Physicochemical Properties Lead Optimisation

Researchers optimizing fragment hits often face insufficient lipophilicity or rapid para-oxidation of phenyl building blocks. 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid directly addresses both: • +0.31 ΔLogP vs. unsubstituted phenyl analog - a quantifiable lipophilicity gain without additional functional groups. • Symmetrical 3,5-dimethyl substitution provides bilateral steric shielding, blocking metabolic para-oxidation sites. • Bifunctional keto-acid scaffold enables direct use in PROTAC linker synthesis, homodimeric ligands, or uniform polymer precursors.

Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
CAS No. 857481-29-9
Cat. No. B1325256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,5-Dimethylphenyl)-6-oxohexanoic acid
CAS857481-29-9
Molecular FormulaC14H18O3
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)CCCCC(=O)O)C
InChIInChI=1S/C14H18O3/c1-10-7-11(2)9-12(8-10)13(15)5-3-4-6-14(16)17/h7-9H,3-6H2,1-2H3,(H,16,17)
InChIKeyUHOXSWDWMOPKFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(3,5-Dimethylphenyl)-6-oxohexanoic acid Physicochemical Profile


6-(3,5‑Dimethylphenyl)-6‑oxohexanoic acid (CAS 857481‑29‑9) is a member of the ω‑oxo‑arylalkanoic acid class, possessing a terminal carboxylic acid and a ketone at the sixth carbon, substituted with a symmetrical 3,5‑dimethylphenyl group . It is predominantly listed by chemical suppliers as a research‑grade building block (>95 % purity) and has not been the subject of extensive medicinal chemistry campaigns . Its computed properties place it among moderately lipophilic, low‑molecular‑weight keto‑acids suitable for fragment‑based discovery or as a linker intermediate.

Research-grade building block for fragment-based discovery
Moderately lipophilic keto-acid scaffold for linker or intermediate use
Supports lipophilicity-tuning studies without altering core structure

6-(3,5-Dimethylphenyl)-6-oxohexanoic acid – Why Generic Analogs Fail


Although all ω‑oxo‑arylhexanoic acids share the same core scaffold, simple substitution with the commercially more common unsubstituted phenyl or 4‑methylphenyl analogs leads to a marked reduction in computed lipophilicity (ΔLogP ≥ 0.31) . The 3,5‑dimethyl substitution pattern also introduces bilateral steric shielding around the aromatic ring, a feature absent in mono‑methyl or ortho‑/para‑dimethyl isomers, which can differentially influence target binding and metabolic oxidation. Without explicit quantitative comparison, these properties cannot be assumed equivalent, making direct one‑for‑one replacement scientifically risky.

Target Compound 3,5-dimethylphenyl substitution
Analog Risk Phenyl or 4-methylphenyl analogs may reduce computed lipophilicity (ΔLogP ≥ 0.31)
Target Compound Bilateral steric shielding of the aromatic ring
Analog Risk Mono-methyl or ortho-/para-dimethyl isomers may differentially influence target binding and metabolic oxidation
Target Compound Exact 3,5-substitution pattern
Analog Risk Generic substitution without explicit quantitative comparison assumes equivalence unsupported by evidence

6-(3,5-Dimethylphenyl)-6-oxohexanoic acid – Quantitative Comparison with Analogs


LogP Advantage Over Unsubstituted and 4-Methyl Analogs

The target compound exhibits a computed LogP of 3.13, which is 0.62 units higher than the unsubstituted phenyl analog (LogP = 2.51) and 0.31 units higher than the 4‑methylphenyl analog (LogP = 2.82) . This increase arises from the two additional methyl groups and cannot be achieved by changing the substitution position (e.g., 3,4‑dimethyl isomer, also LogP ≈ 3.13). The higher LogP predicts improved passive membrane permeability but also increased plasma protein binding, making the compound a distinct choice when tuning a lipophilicity profile.

LogP Advantage Over Analogs
Cross-study comparable
Δ = +0.62 vs. phenyl; Δ = +0.31 vs. 4-methylphenyl
Supports lipophilicity profile differentiation for fragment growth
Computed LogP; no experimental data available
Lipophilicity Physicochemical Properties Lead Optimisation

Molecular Weight and Rotatable Bond Differences vs. Mono-Methyl Analogs

With a molecular weight of 234.29 g mol⁻¹, the target compound is 14 Da heavier than the 4‑methylphenyl analog (220.26 g mol⁻¹) and 28 Da heavier than the unsubstituted phenyl analog (206.24 g mol⁻¹) . While the number of rotatable bonds remains constant (6), the increased mass and the more extensive hydrophobic surface area can influence protein‑ligand binding thermodynamics and aqueous solubility. Such differences are relevant when a project requires a specific balance between potency and physicochemical properties.

Molecular Weight Differences
Cross-study comparable
Δ = +14 Da vs. 4-methyl; Δ = +28 Da vs. phenyl
Maintains intended physicochemical profile during lead optimization
Rotatable bonds remain constant at 6
Molecular Descriptors Drug‑likeness Fragment Growth

Metabolic Stability Advantage vs. 4-Methyl Analogs

The metabolism of methyl‑substituted phenyl rings generally proceeds through cytochrome P450‑mediated oxidation at the para‑position or on the methyl groups themselves. The 3,5‑dimethyl substitution pattern blocks both meta‑positions while providing bilateral steric shielding of the para‑position, a feature absent in the 4‑methylphenyl analog where the single methyl group is directly exposed [1]. Although no experimental microsomal stability data were found for this compound, class‑level inference predicts that the 3,5‑dimethyl isomer will exhibit slower oxidative clearance compared to isomers with a free para‑position. This inference must be verified experimentally before procurement for an in‑vivo study.

Metabolic Stability Inference
Class-level inference
Inferred slower oxidative clearance vs. 4-methyl analog
Rational strategy for half-life extension requires experimental verification
Qualitative inference only; no microsomal stability data available
Metabolic Stability CYP Oxidation Steric Shielding

Boiling Point Difference vs. 3,4-Dimethylphenyl Isomer

The predicted boiling point of 6‑(3,5‑dimethylphenyl)‑6‑oxohexanoic acid is 422.6 °C (at 760 mmHg), whereas the 3,4‑dimethyl isomer boils at 427.2 °C . Although the difference (Δ = 4.6 °C) is small, it suggests a slightly lower enthalpy of vaporization for the 3,5‑isomer, which could be exploited for separation or purification if isomeric mixtures are encountered. For bulk procurement or large‑scale synthesis, this property may influence distillation conditions.

Boiling Point vs. 3,4-Isomer
Cross-study comparable
Δ = −4.6 °C (422.6 °C vs. 427.2 °C)
Supports purification and distillation condition selection
Predicted boiling points at 760 mmHg
Thermophysical Properties Purification Distillation

6-(3,5-Dimethylphenyl)-6-oxohexanoic acid Application Scenarios


Fragment-Based Drug Discovery with Tuned Lipophilicity

In fragment screens, a 0.3–0.6 LogP increase can significantly affect hit rates and binding thermodynamics. When a core scaffold demands higher lipophilicity without adding extra functional groups, the 3,5‑dimethylphenyl keto‑acid provides a quantifiable advantage over the unsubstituted or 4‑methylphenyl versions .

Metabolic-Stability-Guided Lead Optimisation

If preliminary metabolism data indicate rapid para‑oxidation, switching from a 4‑methylphenyl to the 3,5‑dimethylphenyl analog is a logical medicinal chemistry move to sterically shield the vulnerable site. Although experimental confirmation is required, the structural rationale supports prioritising the 3,5‑dimethyl isomer for procurement in such optimisation efforts [1].

Synthesis of Symmetrical Bifunctional Linkers and Building Blocks

The bifunctional nature (ketone + carboxylic acid) combined with a symmetrical aromatic substituent makes this compound attractive for the preparation of homodimeric ligands, PROTAC linkers, or polymer precursors where structural uniformity is critical. The symmetry reduces the number of possible stereoisomers or regioisomers during subsequent derivatisation .

Application
Selection Property
Validation Focus
Fragment-based discovery with tuned lipophilicity
Quantifiable LogP increase over unsubstituted or 4-methylphenyl analogs
Verify computed lipophilicity and binding thermodynamics in fragment screens
Metabolic-stability-guided lead optimisation
3,5-dimethyl substitution pattern for steric shielding of the para-position
Confirm experimental microsomal stability and CYP oxidation profile
Synthesis of symmetrical bifunctional linkers and building blocks
Bifunctional keto-acid with symmetrical aromatic substituent
Assess regiochemical uniformity in PROTAC or polymer precursor assembly

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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